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Introduction
Pseudomonas syringae pv. tomato (Ppto), the causative agent of bacterial speck disease in

tomato, utilizes a type III secretion system (T3SS) to inject a suite of effector proteins into the

host cell. These effectors manipulate host cellular processes to suppress immunity and

promote pathogen proliferation. A key class of these effectors possesses acetyltransferase

activity, modifying host proteins through the addition of an acetyl group. This guide provides an

in-depth overview of the known protein targets of these acetyltransferase effectors, with a focus

on the well-characterized HopZ family, which includes effectors like HopZ1a and HopZ3. The

original query term "Ppto-OT" is interpreted as referring to these P. syringae pv. tomato O-

acetyltransferase effectors.

Known Protein Targets and Quantitative Data
The HopZ family of effectors from Pseudomonas syringae targets a range of host proteins to

disrupt plant defense signaling and cellular functions. While detailed enzyme kinetics and

binding affinities are not extensively available in the literature, the following tables summarize

the known targets and the semi-quantitative data describing these interactions.
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Effector Host Plant Target Protein
Cellular
Process
Targeted

Quantitative/S
emi-
Quantitative
Data

HopZ1a
Arabidopsis

thaliana
Tubulin

Microtubule

network and

secretion

Strong

autoacetylation

in the presence

of tubulin; direct

binding observed

via co-

sedimentation

and surface

plasmon

resonance

(SPR), but

specific Kd

values are not

reported.[1][2]

HopZ1a
Arabidopsis

thaliana

JAZ proteins

(e.g., AtJAZ6)

Jasmonate

signaling

Strong

acetylation of

AtJAZ6 in vitro.

[3][4]

HopZ1a
Glycine max

(Soybean)
GmHID1

Isoflavone

biosynthesis

Physical

interaction

confirmed;

inhibits daidzein

induction.

HopZ1a
Arabidopsis

thaliana
MKK7

MAPK signaling

cascade (Plant

Immunity)

Acetylates MKK7

in vitro and in

planta, inhibiting

its kinase activity.

[5]
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HopZ3

Solanum

lycopersicum

(Tomato)

PTO
Plant immune

signaling

Acetylation of

PTO reduces its

binding to the

bacterial effector

AvrPto1.[6]

HopZ3

Solanum

lycopersicum

(Tomato)

SlRIPK
Plant immune

signaling

Acetylation by

HopZ3

suppresses

SlRIPK kinase

activity.[6][7]

HopZ3

Solanum

lycopersicum

(Tomato)

SlRIN4s
Plant immune

signaling

Acetylated by

HopZ3.[6][7]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of effector-target

interactions. Below are protocols derived from published studies on HopZ acetyltransferases.

In Vitro Acetylation Assay
This protocol is used to determine if a purified effector protein can acetylate a putative target

protein in a controlled environment.

Materials:

Purified recombinant effector protein (e.g., His-HopZ1a)

Purified recombinant target protein (e.g., GST-MKK7)

[¹⁴C]-acetyl-CoA

Acetylation buffer (50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM

sodium butyrate)
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Inositol hexakisphosphate (IP6) solution (100 nM, as an activator for some effectors like

HopZ1a)[3]

SDS-PAGE loading buffer

SDS-PAGE gels

Coomassie Brilliant Blue stain

Phosphorimager or autoradiography film

Procedure:

Set up the acetylation reaction in a microcentrifuge tube. For a 25 µL reaction, combine:

3 µg of purified His-HopZ1a[5]

5 µg of purified GST-MKK7[5]

1 µL of [¹⁴C]-acetyl-CoA (55 µCi/µmol)[3]

IP6 to a final concentration of 100 nM (if required)[3]

Acetylation buffer to a final volume of 25 µL.

Incubate the reaction at 30°C for 1 hour.[8]

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

Boil the samples for 5 minutes.

Separate the proteins by SDS-PAGE.

Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal

loading.

Dry the gel.
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Expose the dried gel to a phosphorimager screen or autoradiography film to detect the

incorporation of [¹⁴C]-acetyl groups. The exposure time may vary (e.g., 1 week).[5]

Co-Immunoprecipitation (Co-IP) from Plant Tissues
This protocol is used to verify protein-protein interactions within the plant cell.

Materials:

Nicotiana benthamiana or Arabidopsis thaliana tissue transiently expressing tagged effector

and target proteins (e.g., HopZ1a-HA and MKK7-FLAG).

Co-IP Lysis Buffer (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 10% glycerol,

0.5% Triton X-100, supplemented with protease inhibitor cocktail).

Antibody-conjugated magnetic beads (e.g., anti-HA agarose beads).

Wash Buffer (Co-IP Lysis Buffer with a lower concentration of Triton X-100, e.g., 0.1%).

Elution Buffer (e.g., SDS-PAGE loading buffer or a low pH glycine buffer).

Antibodies for western blotting (e.g., anti-HA and anti-FLAG).

Procedure:

Harvest plant tissue (approximately 1-2 grams) and freeze in liquid nitrogen.

Grind the frozen tissue to a fine powder using a mortar and pestle.

Resuspend the powder in 2-3 mL of ice-cold Co-IP Lysis Buffer.

Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Add the antibody-conjugated beads (e.g., 30 µL of a 50% slurry of anti-HA beads) to the

clarified lysate.[1]
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Incubate for 2-4 hours at 4°C on a rotator to allow for immunoprecipitation.

Pellet the beads using a magnetic rack or gentle centrifugation.

Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.

After the final wash, remove all residual buffer and elute the bound proteins by adding 50-

100 µL of 1x SDS-PAGE loading buffer and boiling for 5 minutes.

Analyze the eluted proteins by western blotting using antibodies against both the "bait" (e.g.,

anti-HA) and "prey" (e.g., anti-FLAG) proteins.

Mass Spectrometry for Acetylation Site Identification
This protocol provides a general workflow for identifying the specific amino acid residues on a

target protein that are acetylated by an effector.

Materials:

In vitro acetylation reaction products (using non-radioactive acetyl-CoA) or

immunoprecipitated target protein from plant tissue.

SDS-PAGE gel and staining reagents.

In-gel digestion reagents (DTT, iodoacetamide, trypsin).

LC-MS/MS system.

Protein identification software.

Procedure:

Run the protein sample on an SDS-PAGE gel and stain with Coomassie Blue.

Excise the protein band corresponding to the target protein.

Destain the gel slice.

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
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Digest the protein in-gel with trypsin overnight at 37°C.

Extract the peptides from the gel slice.

Analyze the extracted peptides by LC-MS/MS.

Search the resulting MS/MS spectra against a protein database, specifying acetylation of

serine, threonine, lysine, and histidine as a variable modification to identify the modified

peptides and the precise sites of acetylation.[7]

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: HopZ1a signaling pathway.
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Caption: HopZ3 signaling pathway.
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Caption: Co-Immunoprecipitation workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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